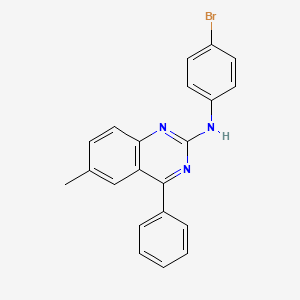

N-(4-bromophenyl)-6-methyl-4-phenylquinazolin-2-amine

Description

N-(4-bromophenyl)-6-methyl-4-phenylquinazolin-2-amine is a quinazoline derivative characterized by a 6-methyl group, a 4-phenyl substituent, and a 2-amino group linked to a 4-bromophenyl moiety. The bromophenyl group enhances lipophilicity and may influence electronic interactions in biological targets .

Properties

Molecular Formula |

C21H16BrN3 |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-6-methyl-4-phenylquinazolin-2-amine |

InChI |

InChI=1S/C21H16BrN3/c1-14-7-12-19-18(13-14)20(15-5-3-2-4-6-15)25-21(24-19)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,24,25) |

InChI Key |

VRRRSTVSXAXTBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-6-methyl-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 2-aminobenzophenone under acidic conditions to form the quinazoline core. This is followed by methylation and phenylation reactions to introduce the respective substituents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-6-methyl-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Therapy

N-(4-bromophenyl)-6-methyl-4-phenylquinazolin-2-amine has shown promise in cancer treatment due to its ability to inhibit CYP1B1. This inhibition can potentially overcome drug resistance observed in various cancer types. For instance, studies have indicated that quinazoline derivatives exhibit broad-spectrum antitumor activity against several cancer cell lines, including MGC-803 and MCF-7, with some compounds demonstrating nanomolar cytotoxicity .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of quinazoline derivatives. A related series of compounds demonstrated significant analgesic and anti-inflammatory activities comparable to established drugs like Indomethacin, suggesting that this compound may share similar properties .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Quinazoline derivatives have shown effective inhibition against both bacterial and fungal strains, highlighting their potential as new antimicrobial agents in treating infections .

Case Study 1: Antitumor Activity

In a study evaluating a series of quinazoline derivatives, this compound was tested for its cytotoxic effects on cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in MGC-803 cells, with an IC50 value suggesting potent activity .

Case Study 2: Inhibition of CYP1B1

A detailed investigation into the inhibitory effects on CYP1B1 revealed that this compound effectively reduced the enzyme's activity in vitro. This reduction was correlated with increased sensitivity of cancer cells to chemotherapeutic agents, supporting its potential role as a co-treatment in cancer therapy.

Tables

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-methyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Quinazoline derivatives exhibit diverse substituents that modulate physicochemical properties (Table 1).

Table 1. Comparison of Quinazoline Derivatives

- Halogen Effects : Bromine and iodine increase molecular weight and melting points (e.g., 3am: 177–178°C) . Fluorine, though smaller, enhances electronic interactions without significantly altering steric bulk .

- Aromatic Groups : Bulky substituents like naphthalen-2-ylmethyl (3ap, MP 150–151°C) improve crystallinity but may reduce solubility .

Biological Activity

N-(4-bromophenyl)-6-methyl-4-phenylquinazolin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the quinazoline family, which is known for diverse biological activities. The synthesis typically involves the condensation of appropriate anilines and quinazoline derivatives under controlled conditions. The presence of the bromine atom and methyl group in the structure enhances its biological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 5.2 | |

| This compound | PC3 (prostate cancer) | 7.8 | |

| This compound | HeLa (cervical cancer) | 6.5 |

The compound exhibited significant apoptotic activity, particularly against the MCF7 breast cancer cell line, as evidenced by a low IC50 value indicating high potency.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The results suggest that it possesses moderate to strong activity, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16.0 | |

| Escherichia coli | 32.0 | |

| Candida albicans | 8.0 |

The compound's efficacy against both Gram-positive and Gram-negative bacteria indicates its broad-spectrum antimicrobial potential.

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Preliminary in vivo studies suggest that it may selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Table 3: Anti-inflammatory Activity Comparison

The selectivity towards COX-2 over COX-1 suggests a favorable safety profile for potential therapeutic applications in pain management.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various biological targets, including EGFR and COX enzymes.

Table 4: Molecular Docking Scores

These scores indicate strong interactions with the targets, supporting the compound's potential as a lead molecule in drug development.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-bromophenyl)-6-methyl-4-phenylquinazolin-2-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a 4-chloroquinazoline intermediate with 4-bromoaniline derivatives. Key steps include:

- Reagent Selection : Use Hunig’s base (DIPEA) to deprotonate the amine and enhance nucleophilicity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates due to better solubility of intermediates .

- Temperature Control : Heating at 90–150°C (microwave-assisted) reduces reaction time while maintaining yield .

- Purification : Silica gel chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) resolves structurally similar byproducts .

Q. How does the bromophenyl substituent influence the compound’s physicochemical properties and target binding?

- Methodological Answer :

- Lipophilicity : The 4-bromophenyl group increases logP, enhancing membrane permeability (measured via HPLC retention times).

- Steric Effects : Bromine’s bulk may hinder binding to shallow enzyme pockets, requiring molecular docking simulations to validate .

- Electronic Effects : Bromine’s electron-withdrawing nature alters quinazoline’s π-π stacking, verified via UV-Vis spectroscopy .

Q. What computational tools are recommended for predicting the compound’s reactivity and stability?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian or ORCA) .

- Degradation Prediction : Accelerated stability studies under varied pH/temperature, paired with LC-MS analysis (e.g., Agilent systems with 0.025% TFA gradients) .

Advanced Research Questions

Q. How can contradictory SAR data for quinazoline derivatives be resolved when evaluating kinase inhibition?

- Methodological Answer :

- Structural Overlay Analysis : Align X-ray crystallography data of target kinases (e.g., CLK1) with the compound’s conformation to identify steric clashes .

- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (KD) to distinguish false-positive results from true inhibition .

Q. What strategies are effective for enantiomeric resolution of chiral quinazoline derivatives?

- Methodological Answer :

- Chiral Stationary Phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients for baseline separation .

- Dynamic Kinetic Resolution : Employ palladium catalysts to racemize undesired enantiomers during synthesis .

Q. How can mechanistic studies differentiate between covalent and non-covalent target binding?

- Methodological Answer :

- Mass Spectrometry : Detect adduct formation via intact protein MS after incubation with the compound .

- Fluorescence Quenching : Monitor tryptophan residue changes in target proteins using stopped-flow fluorimetry .

Q. What in vivo models are suitable for evaluating pharmacokinetic profiles of this compound?

- Methodological Answer :

- Rodent Models : Administer via oral gavage (10 mg/kg) and collect plasma samples for LC-MS/MS analysis at 0, 1, 4, 8, 24 h post-dose.

- Tissue Distribution : Use whole-body autoradiography to quantify accumulation in organs (e.g., liver, brain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.